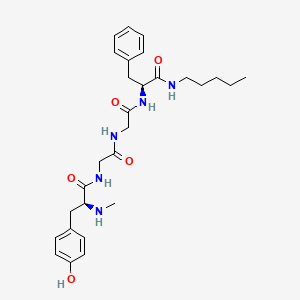
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, including N-methyl-L-tyrosine, glycine, and N-pentyl-L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a stepwise manner, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucinamide
Uniqueness
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of the N-pentyl group. This structural feature can influence its solubility, stability, and biological activity, distinguishing it from other similar peptides.
Propriétés
Numéro CAS |
66229-23-0 |
|---|---|
Formule moléculaire |
C28H39N5O5 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-N-pentyl-3-phenylpropanamide |
InChI |
InChI=1S/C28H39N5O5/c1-3-4-8-15-30-28(38)24(17-20-9-6-5-7-10-20)33-26(36)19-31-25(35)18-32-27(37)23(29-2)16-21-11-13-22(34)14-12-21/h5-7,9-14,23-24,29,34H,3-4,8,15-19H2,1-2H3,(H,30,38)(H,31,35)(H,32,37)(H,33,36)/t23-,24-/m0/s1 |
Clé InChI |
YYGQAZICWDXHGI-ZEQRLZLVSA-N |
SMILES isomérique |
CCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
SMILES canonique |
CCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



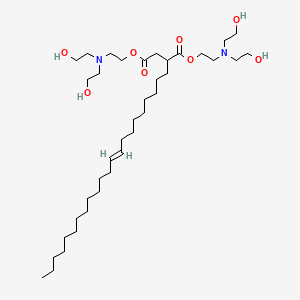
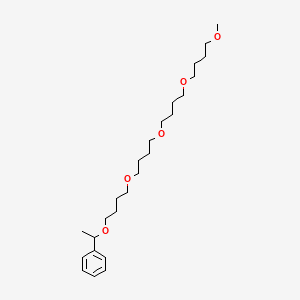
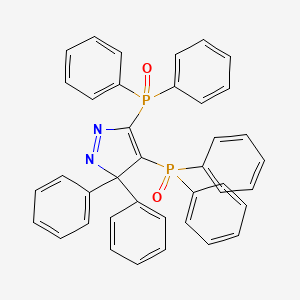
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
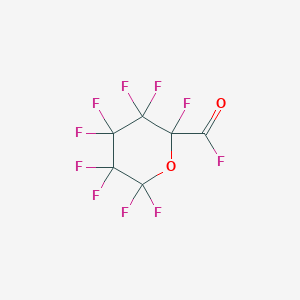
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
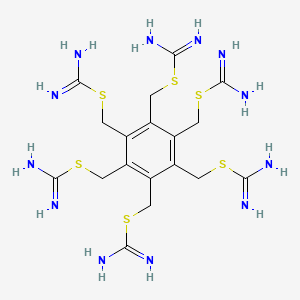
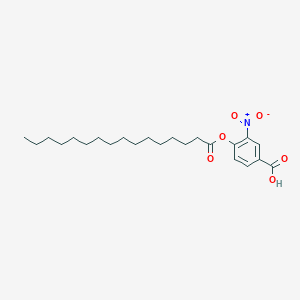

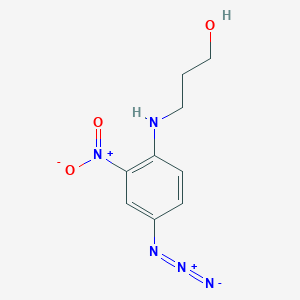

![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

